molecular formula C14H14BrN2O3P B14376629 Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate CAS No. 89901-66-6

Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate

Cat. No.: B14376629
CAS No.: 89901-66-6
M. Wt: 369.15 g/mol
InChI Key: CEBXVJDXTZUWKG-UHFFFAOYSA-N
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Description

Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromophenyl group, dicyanoethenyl moiety, and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate typically involves the reaction of diethyl phosphite with 4-bromobenzaldehyde and malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product . The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or column chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phosphonate ester and dicyanoethenyl moiety.

    Addition Reactions: The dicyanoethenyl group can participate in Michael addition reactions with nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Addition Reactions: Bases such as sodium hydroxide or potassium carbonate are often employed to facilitate the addition reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while addition reactions can produce adducts with nucleophiles.

Scientific Research Applications

Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs.

    Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential biological activities.

Mechanism of Action

The mechanism of action of diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate involves its interaction with various molecular targets. The dicyanoethenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The bromophenyl group can participate in π-π interactions with aromatic residues in biological targets. The phosphonate ester can undergo hydrolysis to release phosphonic acid derivatives, which may have biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (4-bromophenyl)phosphonate
  • Diethyl ((4-bromophenyl)difluoromethyl)phosphonate
  • Diethyl (benzo[d][1,3]dioxol-5-yl((4-bromophenyl)amino)methyl)phosphonate

Uniqueness

Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate is unique due to the presence of the dicyanoethenyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring strong electron-withdrawing groups. Additionally, the combination of the bromophenyl and phosphonate ester groups provides a versatile platform for further functionalization and derivatization.

Properties

CAS No.

89901-66-6

Molecular Formula

C14H14BrN2O3P

Molecular Weight

369.15 g/mol

IUPAC Name

2-[(4-bromophenyl)-diethoxyphosphorylmethylidene]propanedinitrile

InChI

InChI=1S/C14H14BrN2O3P/c1-3-19-21(18,20-4-2)14(12(9-16)10-17)11-5-7-13(15)8-6-11/h5-8H,3-4H2,1-2H3

InChI Key

CEBXVJDXTZUWKG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=C(C#N)C#N)C1=CC=C(C=C1)Br)OCC

Origin of Product

United States

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